![molecular formula C20H18N4O B2636528 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421457-73-9](/img/structure/B2636528.png)
3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
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Description
3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound that has been extensively studied for its potential applications in scientific research. It is a member of the imidazole family of compounds, which have been shown to have a wide range of biological activities. In
Scientific Research Applications
- Imidazole derivatives have attracted attention in cancer research due to their diverse biological activities. 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has been explored for its potential as an anticancer agent. Researchers have synthesized and evaluated its cytotoxicity against cancer cell lines, demonstrating promising results .
- Imidazole-based compounds have been investigated for their use in OLEDs. The presence of the cyano group in 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide enhances its thermal stability, making it suitable for forming stable amorphous films in OLED devices .
- Researchers have optimized imidazole derivatives to develop potent covalent inhibitors of p97, a protein involved in cellular processes. These compounds specifically target the C522 residue of p97, showing selectivity and potential therapeutic applications .
- Imidazole serves as a core structure in various natural products and commercial drugs. While not all of these directly involve 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide , understanding its properties contributes to the broader field of drug discovery and development .
- Recent advances in imidazole synthesis have focused on regioselective methods. Although not specific to our compound, these developments impact the entire field of imidazole-based research .
Anticancer Potential
Organic Light-Emitting Diodes (OLEDs)
p97 Inhibitors
Drug Synthesis and Development
Regiocontrolled Synthesis of Substituted Imidazoles
properties
IUPAC Name |
3-cyano-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c21-15-16-6-4-9-18(14-16)20(25)23-10-5-12-24-13-11-22-19(24)17-7-2-1-3-8-17/h1-4,6-9,11,13-14H,5,10,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQYBFRVRHRQHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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